molecular formula C9H10ClNO3 B12454841 Methyl 2-amino-4-chloro-3-methoxybenzoate

Methyl 2-amino-4-chloro-3-methoxybenzoate

Cat. No.: B12454841
M. Wt: 215.63 g/mol
InChI Key: OHZBKNLZTJYKQZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-chloro-3-methoxybenzoate typically involves the esterification of 2-amino-4-chloro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-3-methoxybenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

Methyl 2-amino-4-chloro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-chloro-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 2-amino-3-methoxybenzoate

Uniqueness

Methyl 2-amino-4-chloro-3-methoxybenzoate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chloro group can enhance the compound’s ability to participate in substitution reactions and may also affect its pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 2-amino-4-chloro-3-methoxybenzoate

InChI

InChI=1S/C9H10ClNO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

OHZBKNLZTJYKQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)C(=O)OC)Cl

Origin of Product

United States

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